2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Catalog No.
S786503
CAS No.
180854-85-7
M.F
C15H10Cl2N2O4
M. Wt
353.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acet...

CAS Number

180854-85-7

Product Name

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

IUPAC Name

2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

Molecular Formula

C15H10Cl2N2O4

Molecular Weight

353.2 g/mol

InChI

InChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)

InChI Key

YBAJRIMWOFPRTG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl

Synonyms

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide (CAS 180854-85-7), also known as 2-(2-chloroacetamido)-5-nitro-2'-chlorobenzophenone, is a critical advanced intermediate in the synthesis of the benzodiazepine anticonvulsant Clonazepam . Structurally, it consists of a benzophenone core substituted with a nitro group, a chloro group, and a chloroacetamide moiety. This highly crystalline solid, with a melting point of 152–154 °C, serves as the direct precursor for the final diazepine ring-closure step . In pharmaceutical procurement, it is highly valued because it allows manufacturers to bypass the hazardous and highly corrosive acylation of 2-amino-5-nitro-2'-chlorobenzophenone with chloroacetyl chloride, streamlining the API production process and ensuring high-purity cyclization[1].

Substituting this specific chloroacetamide with its bromo-analog (2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide) or attempting in-house acylation from the base aminobenzophenone introduces significant process risks. Bromoacetyl derivatives, while more reactive, are prone to triggering unwanted SN2 alkylation side reactions on the amine nitrogen, especially in polar aprotic solvents, which complicates the impurity profile of the final API[1]. Furthermore, relying on in-house acylation requires handling highly toxic, moisture-sensitive acid chlorides and managing corrosive hydrogen chloride off-gassing. Procuring the pre-synthesized, high-purity chloro-analog ensures strict chemoselectivity during the subsequent amination and cyclization steps, directly translating to higher yields (>90%) and compliance with stringent pharmacopeial impurity limits for Clonazepam [2].

Chemoselectivity and Suppression of SN2 Side Reactions

When compared to bromo-analogs, 2-chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide exhibits higher chemoselectivity by avoiding premature SN2 alkylation. Flow synthesis studies demonstrate that while bromoacetyl derivatives trigger significant SN2 side pathways in polar solvents like acetonitrile, the chloro-analog undergoes clean N-acylation with minimal over-alkylation [1].

Evidence DimensionFormation of SN2 alkylation byproducts
Target Compound DataChloro-analog undergoes clean N-acylation with minimal over-alkylation.
Comparator Or BaselineBromo-analogs trigger significant SN2 side pathways in polar solvents.
Quantified DifferenceThe chloro-analog suppresses SN2 byproducts, whereas bromo-analogs yield mixed N-acylation/SN2 products requiring complex separation.
ConditionsAcylation and intermediate handling in polar aprotic solvents (e.g., ACN).

Eliminating SN2 byproducts at the intermediate stage prevents the carryover of complex impurities into the final Clonazepam API, reducing downstream purification costs.

API Cyclization Yield and Process Streamlining

Procuring this advanced intermediate directly improves overall API facility efficiency by eliminating the need to handle corrosive chloroacetyl chloride. Direct cyclization of 2-chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide with ammonium salts or hexamethylenetetramine (HMTA) yields Clonazepam at >90% yield and >99.8% purity [1].

Evidence DimensionOverall API yield and hazardous reagent elimination
Target Compound DataDirect cyclization yields Clonazepam at >90% yield and >99.8% purity.
Comparator Or BaselineIn-house synthesis from 2-amino-5-nitro-2'-chlorobenzophenone requires handling toxic chloroacetyl chloride and managing HCl gas.
Quantified DifferenceProcuring the intermediate eliminates 100% of chloroacetyl chloride handling at the API site and achieves >90% yield in the final step.
ConditionsIndustrial-scale cyclization using ammonium salts or HMTA.

Purchasing this advanced intermediate allows pharmaceutical manufacturers to bypass hazardous acylation steps and directly enter the high-yield cyclization phase.

Isolation Efficiency and Solid-State Stability

The specific thermal and solubility profile of this chloroacetamide facilitates highly efficient isolation and stable transport. With a melting point of 152–154 °C and minimal solubility in cold non-polar solvents like toluene, it allows for >97% recovery via simple filtration, outperforming the complex multi-step workups required for crude acylation mixtures [REFS-1, REFS-2].

Evidence DimensionRecovery rate and thermal stability
Target Compound DataMelting point of 152–154 °C and minimal solubility in cold toluene allows for >97% recovery via simple filtration.
Comparator Or BaselineCrude reaction mixtures require extensive solvent evaporation and washing to remove unreacted precursors.
Quantified Difference>97% recovery of the pure intermediate via precipitation, compared to multi-step workups for crude mixtures.
ConditionsCrystallization from non-polar solvents (e.g., toluene) at room temperature.

The distinct solubility profile ensures that high-purity material can be procured and directly utilized without further recrystallization.

Commercial Manufacturing of Clonazepam API

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is a highly effective starting material for the commercial production of Clonazepam. By utilizing this advanced intermediate, manufacturers can perform direct cyclization using hexamethylenetetramine (HMTA) or ammonia, achieving yields exceeding 90% while completely bypassing the hazardous handling of chloroacetyl chloride [1].

Analytical Reference Standard for Pharmacopeial Compliance

As a direct precursor, this compound (frequently designated as Clonazepam Impurity 1) is a critical reference standard for HPLC/UV impurity profiling in API batches. Its precise quantification is necessary to ensure that unreacted intermediates do not exceed the stringent limits set by pharmacopeial monographs for benzodiazepine drugs .

Continuous Flow Synthesis of Benzodiazepines

In modern continuous flow manufacturing setups, this stable chloroacetamide intermediate is selected over bromo-analogs. Its resistance to premature SN2 side reactions in polar solvents ensures clean conversion to the diazepine ring, making it highly suitable for automated, multi-step microreactor systems designed for on-demand API production [2].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.1

Wikipedia

2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone

Dates

Last modified: 08-15-2023

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